2-Isopropyl-4-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

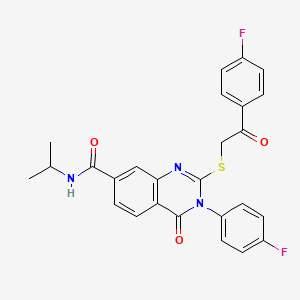

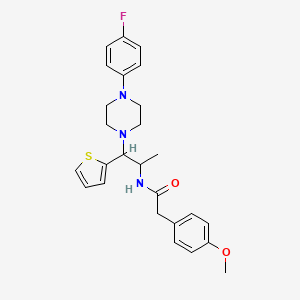

2-Isopropyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-methylfuran-3-carboxylic acid consists of a furan ring with a carboxylic acid group and an isopropyl group attached . The presence of the carboxylic acid group contributes to the compound’s reactivity and potential for forming various derivatives .Chemical Reactions Analysis

Carboxylic acids, such as 2-Isopropyl-4-methylfuran-3-carboxylic acid, can undergo a variety of reactions. They can react with alcohols to form esters, a process called Fischer esterification . They can also be converted into acid chlorides by treatment with thionyl chloride .Scientific Research Applications

Synthesis and Chemical Transformations

2-Isopropyl-4-methylfuran-3-carboxylic acid, although not directly mentioned in the available literature, is related to various furanic and carboxylic acid derivatives, which are subjects of diverse research interests. For instance, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives showcases the interest in manipulating furanic structures for potential applications in drug design and synthesis (Wang et al., 2001). Moreover, the study on regioselectivity of Palladium(II)-induced intramolecular cyclization highlights the synthetic versatility of furan derivatives and their potential in creating complex organic molecules (Hosokawa et al., 1976).

Mechanistic Insights and Molecular Interactions

Steric effects and resonance in isopropylbenzoic acids have been studied to understand how substituents influence molecular behavior, which is crucial for designing molecules with desired properties and reactivities (Fiedler et al., 1999). Such insights are valuable for the development of new compounds, including those related to 2-Isopropyl-4-methylfuran-3-carboxylic acid.

Pharmaceutical Applications

Though not directly linked to 2-Isopropyl-4-methylfuran-3-carboxylic acid, research into the conversion of carboxylic acids into ketones using cyanocuprates (Genna & Posner, 2011) and the design of allosteric modifiers of hemoglobin (Randad et al., 1991) demonstrate the broad relevance of carboxylic acid derivatives in medicinal chemistry.

Analytical and Synthetic Methodologies

The development of methodologies for the esterification of fatty acids (Lillington et al., 1981) and the preparation of substituted furan- and thiophen-2-carbaldehydes (Chadwick et al., 1973) underscore the importance of chemical transformations in the synthesis and analysis of complex organic molecules, including furan derivatives.

properties

IUPAC Name |

4-methyl-2-propan-2-ylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5(2)8-7(9(10)11)6(3)4-12-8/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAELZIWFXVQDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2662387.png)

![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)